Levomethadone hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Levomethadone hydrochloride can be synthesized starting from D-alanine. The process involves converting D-alanine to N,N-dimethyl-D-alaninol, followed by combining it with an activating reagent such as thionyl chloride or methanesulfonyl chloride to form an activated intermediate . This intermediate is then mixed with diphenylacetonitrile and a base to produce levomethadone nitrile. The nitrile is subsequently exposed to a Grignard reagent (ethyl magnesium chloride, bromide, or iodide) and finally treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield, enantiomeric excess, and minimal impurity profile .
Chemical Reactions Analysis
Types of Reactions: Levomethadone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
Levomethadone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Levomethadone hydrochloride exerts its effects primarily through its action on the μ-opioid receptor. It acts as a potent agonist, binding to the receptor and mimicking the effects of endogenous opioids, leading to analgesia and euphoria . Additionally, it has been found to act as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor .
Comparison with Similar Compounds
Dextromethadone: The dextrorotatory enantiomer of methadone, less potent than levomethadone and associated with different side effects.
Uniqueness: Levomethadone hydrochloride is unique due to its higher potency and selectivity for the μ-opioid receptor compared to its racemic counterpart, methadone. This results in more effective pain management and opioid maintenance therapy with potentially fewer side effects .
Properties
CAS No. |
5967-73-7 |
---|---|
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1 |
InChI Key |
FJQXCDYVZAHXNS-UNTBIKODSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Appearance |
Solid powder |
125-56-4 1095-90-5 |
|
Pictograms |
Acute Toxic; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
76-99-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amidone Biodone Dolophine Hydrochloride, Methadone Metadol Metasedin Methaddict Methadone Methadone Hydrochloride Methadose Methex Phenadone Phymet Physeptone Pinadone Symoron |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.